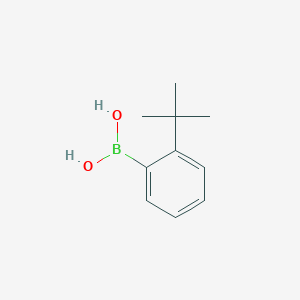

(2-Tert-butylphenyl)boronic acid

Description

BenchChem offers high-quality (2-Tert-butylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Tert-butylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-tert-butylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLMKMLQQJSOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623217 | |

| Record name | (2-tert-Butylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89787-13-3 | |

| Record name | B-[2-(1,1-Dimethylethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89787-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-tert-Butylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Steric Hindrance in ortho-tert-Butyl Boronic Acids: Mechanisms & Coupling Strategies

Executive Summary

The introduction of an ortho-tert-butyl group onto a phenylboronic acid creates one of the most challenging steric environments in cross-coupling chemistry. This "Wall of Carbon" effect dramatically retards the rate of transmetallation in Suzuki-Miyaura coupling, often rendering standard catalytic systems (e.g., Pd(PPh₃)₄) inert. Furthermore, the extreme bulk accelerates competitive protodeboronation pathways, leading to low yields of the desired biaryl. This guide analyzes the mechanistic bottlenecks imposed by ortho-tert-butyl substitution and provides validated protocols using dialkylbiaryl phosphine (Buchwald) and N-heterocyclic carbene (NHC) ligands to overcome these barriers.[1]

Mechanistic Analysis: The Steric Bottleneck

The "Wall of Carbon" Effect

In a standard Suzuki-Miyaura cycle, the boronic acid must approach the square-planar Palladium(II) intermediate to undergo transmetallation. An ortho-tert-butyl group possesses a large A-value (approx.[1] 5.0 kcal/mol) and a significant cone angle, effectively shielding the boron atom.

-

Transmetallation Inhibition: The bulky tert-butyl group sterically clashes with the ligands on the Palladium center.[1] This increases the activation energy ($ \Delta G^\ddagger $) for the formation of the pre-transmetallation

-hydroxo intermediate. -

Conformational Locking (Steric Gearing): The tert-butyl group forces the boronic acid moiety to rotate out of planarity with the benzene ring to minimize

strain. While this breaks conjugation, it also creates a rigid steric block that prevents the "slipping" motion required for effective orbital overlap during transmetallation.

Competitive Protodeboronation

When transmetallation is slowed, the boronic acid resides in the basic reaction medium for extended periods. This vulnerability leads to protodeboronation (hydrolytic cleavage of the C-B bond), yielding the tert-butylbenzene byproduct.

-

Mechanism: Base-catalyzed attack on the boron forms a boronate "ate" complex.[1][2] In the absence of rapid transmetallation, this complex undergoes ipso-protonation (often via a water molecule coordinated to the boronate oxygen), severing the C-B bond.

-

Implication: High catalyst activity is not just for speed; it is essential to "rescue" the boronic acid before it decomposes.[1]

Experimental Protocols

Synthesis of (2-tert-Butylphenyl)boronic Acid

Note: While commercially available, in-house synthesis is often required for isotopically labeled or derivative analogs.[1]

Principle: Lithium-halogen exchange is preferred over Grignard formation due to the steric inhibition of Mg insertion into the C-Br bond adjacent to a tert-butyl group.[1]

Reagents:

-

1-Bromo-2-tert-butylbenzene (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Triisopropyl borate (1.2 equiv)[1]

-

THF (anhydrous)[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 1-bromo-2-tert-butylbenzene and anhydrous THF (0.5 M concentration).

-

Lithiation: Cool to -78 °C . Add n-BuLi dropwise over 20 minutes.[1] The steric bulk actually stabilizes the ortho-lithio species, preventing rapid degradation. Stir for 1 hour at -78 °C.

-

Borylation: Add triisopropyl borate (B(OiPr)₃) dropwise.[1] The bulky isopropyl groups prevent oligomerization of the borate.

-

Warming: Allow the mixture to warm to room temperature overnight.

-

Hydrolysis: Quench with 1M HCl until pH < 3. Stir vigorously for 30 minutes to hydrolyze the boronate ester.

-

Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane/ether.

Coupling Protocol A: The Buchwald System (SPhos/XPhos)

Best for: General coupling of ortho-t-butyl boronic acids with aryl chlorides.[1]

Rationale: SPhos and XPhos are dialkylbiaryl phosphines.[1] The secondary ring on the phosphorus provides a "pocket" that accommodates the incoming bulky boronic acid while the electron-rich nature facilitates oxidative addition.

Reagents:

-

Aryl Chloride (1.0 equiv)[1]

-

(2-tert-Butylphenyl)boronic acid (1.5 equiv) - Excess is crucial to account for deboronation.[1]

-

Catalyst: Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%) OR Pd-SPhos G4 Precatalyst (2 mol%).[1]

-

Base: K₃PO₄ (3.0 equiv).[1]

-

Solvent: Toluene/Water (10:1).[1]

Step-by-Step:

-

Charge a reaction vial with the aryl chloride, boronic acid, Pd source, ligand, and K₃PO₄.

-

Seal and purge with Argon for 5 minutes.

-

Add degassed Toluene and Water.[1]

-

Heat to 100 °C for 12–18 hours.

-

Checkpoint: Monitor by LCMS. If deboronation (tert-butylbenzene) is observed >20%, switch to Protocol B (NHC).[1]

Coupling Protocol B: The NHC "PEPPSI" System

Best for: Extremely hindered substrates (e.g., tetra-ortho-substituted biaryls).[1]

Rationale: N-Heterocyclic Carbenes (NHCs) like the PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) ligands are strong

Reagents:

-

Pd-PEPPSI-IPr or Pd-PEPPSI-IPent (2 mol%).[1]

-

KOH or KOtBu (3.0 equiv).[1]

-

Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step:

-

Combine aryl halide, boronic acid (1.5 equiv), and base in a vial inside a glovebox (strict exclusion of water to prevent deboronation).

-

Add Pd-PEPPSI catalyst.[1]

-

Add anhydrous Dioxane.[1]

-

Heat to 80 °C .

-

Note: The "IPent" (isopentyl) variant of the catalyst often outperforms IPr for extreme steric bulk due to its flexible steric bulk.

Data Summary: Ligand Performance Comparison

| Ligand Class | Example | Yield (2-t-Bu-Ph-B(OH)₂ + Ph-Cl) | Transmetallation Rate | Deboronation Risk |

| Triarylphosphine | PPh₃ | < 5% | Negligible | High |

| Dialkylbiaryl | SPhos | 85-92% | Fast | Low |

| Dialkylbiaryl | XPhos | 88-95% | Very Fast | Low |

| NHC | PEPPSI-IPr | 90-98% | Fast | Very Low (Anhydrous) |

| Tri-alkylphosphine | P(t-Bu)₃ | 60-75% | Moderate | Moderate |

Visualization: The Steric Conflict in Catalysis

The following diagram illustrates the catalytic cycle, highlighting the "Steric Clash" point where the tert-butyl group interferes with the palladium center, and the competitive deboronation pathway.

Caption: The catalytic cycle highlights the Transmetallation step (Red) as the bottleneck where the ortho-tert-butyl group (Yellow) causes steric clashing, risking competitive protodeboronation.[3]

Applications in Drug Discovery

The ortho-tert-butyl group is not merely a synthetic nuisance; it is a high-value structural motif in medicinal chemistry.[1]

-

Metabolic Blocking: The bulky group prevents P450 oxidation at the ortho and meta positions, significantly increasing the half-life (

) of the drug candidate. -

Atropisomerism: In biaryls, the tert-butyl group creates a rotational barrier

kcal/mol.[1] This allows for the isolation of stable atropisomers (axial chirality), which can be exploited to match a specific protein binding pocket with high selectivity.

References

-

Synthesis and Reactivity of Sterically Hindered Boronic Acids Source: Journal of Organic Chemistry URL:[Link][1]

-

Dialkylbiaryl Phosphines in Pd-Catalyzed Coupling (Buchwald Ligands) Source: Accounts of Chemical Research URL:[Link][1]

-

NHC-Palladium Complexes (PEPPSI) for Sterically Hindered Couplings Source: Chemistry - A European Journal URL:[1][Link][1]

-

Protodeboronation Mechanisms in Suzuki Coupling Source: Journal of the American Chemical Society URL:[4][Link][1]

-

Atroposelective Suzuki–Miyaura Coupling Source: Chemical Reviews URL:[Link][1]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (2-Tert-butylphenyl)boronic Acid

Part 1: Introduction & Strategic Analysis

The "Orthogonal" Challenge

Coupling (2-Tert-butylphenyl)boronic acid represents a classic conflict in palladium catalysis: Steric Hindrance vs. Hydrolytic Instability .

-

The Steric Barrier: The tert-butyl group at the ortho position creates massive steric bulk. This does not significantly hamper the oxidative addition of the aryl halide (unless the halide itself is hindered), but it severely retards the transmetalation step. The palladium center struggles to accommodate the bulky nucleophile alongside the ligated aryl halide.

-

The Stability Clock: Like many ortho-substituted boronic acids, this reagent is prone to protodeboronation (hydrolysis of the C-B bond). Because transmetalation is slow (due to sterics), the boronic acid spends more time in the basic, aqueous reaction medium, increasing the likelihood of decomposition into tert-butylbenzene before it can couple.

Success Strategy: To win this race, you must use a catalyst system that accelerates transmetalation specifically. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) will almost invariably fail, yielding deboronated byproduct and unreacted aryl halide.

Part 2: Mechanistic Logic & Ligand Selection

Why Standard Ligands Fail

Triphenylphosphine (PPh₃) and standard bidentate ligands (e.g., dppf) lack the necessary bulk and electron-richness. They form resting states that are too crowded to accept the bulky boronic acid, or they are not electron-rich enough to facilitate the difficult oxidative addition if the electrophile is a chloride.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

The protocols below rely on SPhos and XPhos .

-

Mechanism: These ligands are electron-rich (facilitating oxidative addition) and extremely bulky. Crucially, they promote the formation of monoligated Pd(0) species [L-Pd(0)], which is the active species.

-

The "Secondary Interaction": The biaryl backbone of these ligands can interact with the Pd center, stabilizing the unsaturated intermediates while preventing the formation of inactive dimers. This creates a spacious "pocket" that allows the bulky (2-tert-butylphenyl) group to approach and transmetalate.

Visualizing the Critical Failure Point

The following diagram illustrates the kinetic competition between the desired coupling and the fatal deboronation pathway.

Caption: The kinetic bottleneck at Transmetalation allows the competing Protodeboronation pathway to dominate if the catalyst is not highly active.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (SPhos System)

Best for: General coupling of (2-tert-butylphenyl)boronic acid with aryl bromides or chlorides.

Rationale: SPhos is specifically designed to facilitate the coupling of ortho-substituted substrates. The use of K₃PO₄ (anhydrous or aqueous) provides a base strong enough to activate the boron but mild enough to minimize immediate deboronation compared to hydroxides.

Materials:

-

(2-Tert-butylphenyl)boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (4-10 mol%) (Ligand:Pd ratio 2:1)

-

Base: K₃PO₄ (2.0 – 3.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Note: If the aryl halide is a liquid, add it with the solvent.

-

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen three times. This is critical to protect the active catalyst.

-

Solvation: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL) via syringe.

-

Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (1000 rpm).

-

Why High Temp? While heat promotes deboronation, it promotes the catalytic cycle more. You need to drive the reaction to completion quickly (1-4 hours).

-

-

Monitoring: Monitor by LC-MS or GC-MS every hour. Look for the disappearance of the halide.

-

Troubleshooting: If you see significant tert-butylbenzene (deboronation) and remaining halide, switch to Protocol B.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: The "High Stability" Pre-Catalyst Method

Best for: Challenging substrates (e.g., heteroaryl chlorides) or if Protocol A fails due to catalyst deactivation.

Rationale: Using a pre-formed precatalyst (like XPhos Pd G2/G3/G4) eliminates the induction period required to reduce Pd(II) to Pd(0). This ensures the catalyst is active immediately upon heating, consuming the boronic acid before it can decompose.

Materials:

-

Catalyst: XPhos Pd G2 (or G3/G4) (1-3 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution, 2-3 equiv)

-

Solvent: THF (Tetrahydrofuran)[3]

Step-by-Step Procedure:

-

Charge Solids: Add XPhos Pd G2 (1-3 mol%), Aryl Halide (1.0 equiv), and Boronic Acid (1.5 equiv) to the vial.

-

Inerting: Evacuate and backfill with Argon (3x).

-

Add Liquids: Add degassed THF (concentration ~0.2 M relative to halide). Then add the degassed aqueous K₃PO₄ solution.

-

Reaction: Stir at room temperature for 30 minutes, then heat to 60 °C .

-

Note: Many XPhos reactions work at milder temperatures. Starting low helps prevent the initial burst of deboronation.

-

-

Completion: These reactions are often complete within 2-6 hours.

Part 4: Data Summary & Optimization

Comparative Performance Table

The following data summarizes expected outcomes based on literature precedents for sterically hindered ortho-substituted boronic acids.

| Variable | Protocol A (SPhos/Pd(OAc)₂) | Protocol B (XPhos Pd G2) | Standard (Pd(PPh₃)₄) |

| Active Species | Gen in situ (Slow) | Pre-formed (Instant) | PPh₃-ligated (Crowded) |

| Transmetalation | Fast (Steric Pocket) | Very Fast | Blocked by Sterics |

| Temp. Required | High (80-100°C) | Moderate (40-80°C) | High (Reflux) |

| Deboronation Risk | Moderate | Low | High |

| Typical Yield | 75-90% | 85-95% | <10% |

| Base Rec. | K₃PO₄ | K₃PO₄ / K₂CO₃ | Na₂CO₃ |

Optimization Decision Tree

Use this logic flow to troubleshoot your specific reaction.

Caption: Decision tree for troubleshooting low yields based on byproduct analysis.

Part 5: References

-

Buchwald, S. L., et al. (2007).[2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[4] Link

-

Molander, G. A., et al. (2012).[5][6] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry. Link

-

Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Link

-

Lloyd-Jones, G. C., et al. (2012). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[4] Link

-

BenchChem Technical Support. (2025). Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Link

Sources

- 1. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

Application Note: Ligand Selection for the Suzuki-Miyaura Cross-Coupling of (2-Tert-butylphenyl)boronic Acid

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in constructing biaryl and heteroaryl structures is central to the development of pharmaceuticals, advanced materials, and natural products.[3][4] However, when substrates possess significant steric bulk, particularly ortho-substitution, the efficiency of the coupling can be dramatically reduced.

(2-Tert-butylphenyl)boronic acid represents a classic example of a sterically demanding coupling partner. The bulky tert-butyl group ortho to the boronic acid moiety poses significant steric challenges to the catalytic cycle, often leading to low yields, slow reaction rates, or complete reaction failure with standard catalyst systems. This application note provides a detailed guide for researchers on selecting the optimal phosphine ligands to overcome these steric barriers, explains the mechanistic rationale behind these choices, and offers robust protocols for successful implementation.

Mechanistic Insight: Why Steric Hindrance Matters

The standard Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] For sterically hindered substrates, the latter two steps are often the most problematic.

-

Transmetalation: The transfer of the aryl group from the boron atom to the palladium center can be slowed by steric clashes between the ligand, the palladium center, and the bulky substrate.

-

Reductive Elimination: This final, product-forming step is frequently the rate-limiting step in couplings of hindered substrates.[7] The two bulky organic fragments must orient themselves cis to one another on the palladium center before the C-C bond can form. The steric repulsion between an ortho-tert-butyl group and the other coupling partner can create a significant energy barrier for this process.

The key to a successful coupling, therefore, lies in using a ligand that not only facilitates oxidative addition but actively promotes the challenging transmetalation and reductive elimination steps.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically demanding and often rate-limiting reductive elimination step for hindered substrates.

The Solution: Bulky, Electron-Rich Monophosphine Ligands

For challenging couplings involving substrates like (2-tert-butylphenyl)boronic acid, the most effective ligands are invariably bulky and electron-rich dialkylbiaryl monophosphines, often referred to as "Buchwald ligands".[3][4][8] These ligands possess a unique combination of steric and electronic properties that accelerate the key steps of the catalytic cycle.

Why they work:

-

Promotion of Monoligation: The steric bulk of these ligands favors the formation of a highly reactive, monoligated L-Pd(0) species, which is often the active catalyst that undergoes oxidative addition.[9]

-

Acceleration of Oxidative Addition: The strong electron-donating character of these phosphines increases the electron density on the palladium center, which in turn facilitates its insertion into the aryl-halide bond.[5]

-

Facilitation of Reductive Elimination: This is the most critical feature. The immense steric bulk of the ligand forces the two organic partners on the palladium(II) intermediate into close proximity, lowering the activation energy for the C-C bond-forming reductive elimination step.[3][4]

Recommended Ligand Classes:

| Ligand Name | Structure | Key Features & Rationale |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly effective, general ligand for sterically hindered couplings. The dicyclohexylphosphino group provides electron richness, while the triisopropylbiphenyl backbone provides the necessary bulk.[8][10] |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | The ortho-methoxy groups are thought to stabilize the palladium center and increase catalyst activity and longevity, making it exceptionally reactive, even at low catalyst loadings.[10][11] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos, but the bulkier isopropoxy groups can sometimes offer complementary reactivity for particularly challenging substrate combinations. |

| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The di-tert-butylphosphino group is even more electron-donating and sterically demanding than the dicyclohexylphosphino group, making it a powerful choice for very unreactive coupling partners, such as aryl chlorides.[8] |

Experimental Protocols

General Protocol for Ligand Screening

When faced with a new, sterically hindered coupling, a systematic screen of ligands and bases is the most efficient path to an optimized reaction. This protocol is designed for small-scale reactions in parallel vials.

Caption: A typical experimental workflow for screening ligands and conditions for a challenging Suzuki-Miyaura coupling.

Procedure:

-

Preparation: In a glovebox, array several 2 mL vials equipped with stir bars. To each vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the aryl halide (0.1 mmol, 1.0 equiv), (2-tert-butylphenyl)boronic acid (0.15 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv).

-

Ligand Addition: To each vial, add a different ligand (4 mol%). It is often convenient to add the ligand as a stock solution in the reaction solvent.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 1.0 mL) to each vial.

-

Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).

-

Monitoring: After a set time (e.g., 12 hours), cool the reactions, take a small aliquot from each, dilute, and analyze by GC-MS or LC-MS to determine the conversion to the product.

-

Analysis: Compare the results to identify the most effective ligand for the specific substrate combination.

Optimized Protocol: Coupling with an Aryl Bromide using SPhos

This protocol provides a robust method for coupling (2-tert-butylphenyl)boronic acid with a generic aryl bromide, leveraging the high activity of the SPhos ligand.

Reagents & Equipment:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

(2-tert-butylphenyl)boronic acid (1.5 mmol, 1.5 equiv)

-

SPhos (0.04 mmol, 4 mol%)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (5 mL) and Water (0.5 mL), both degassed

-

Schlenk flask or sealed reaction tube, stir bar, argon/nitrogen line

Step-by-Step Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask containing a stir bar under vacuum and backfill with argon. Repeat this cycle three times.

-

Reagent Addition: Allow the flask to cool to room temperature. Under a positive pressure of argon, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), the aryl bromide (1.0 mmol), (2-tert-butylphenyl)boronic acid (267 mg), and K₃PO₄ (637 mg).

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by TLC or by taking aliquots for GC-MS analysis.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Common Issues

-

Low Yield / No Reaction:

-

Cause: Inefficient catalyst activity or decomposition.

-

Solution: Increase the reaction temperature or switch to a more robust pre-catalyst (e.g., SPhos Pd G3). Ensure all reagents are pure and solvents are rigorously degassed.

-

-

Protodeboronation of Boronic Acid:

-

Cause: The boronic acid reacts with residual water to form tert-butylbenzene instead of the desired product. This side reaction can also be catalyzed by palladium complexes.[12]

-

Solution: Use anhydrous conditions and a carefully dried base. Sometimes, using the corresponding boronate ester (e.g., pinacol ester) can improve stability.[13] Minimizing reaction time by using a highly active catalyst is also beneficial.

-

-

Homocoupling of Boronic Acid:

-

Cause: Two molecules of the boronic acid couple to form a symmetric biaryl. This is often promoted by the presence of oxygen or Pd(II) species.[14]

-

Solution: Ensure the reaction is performed under a strictly inert atmosphere. Using a pre-catalyst that rapidly generates the active Pd(0) species can minimize this side reaction.

-

Conclusion

The successful Suzuki-Miyaura cross-coupling of sterically hindered substrates like (2-tert-butylphenyl)boronic acid is critically dependent on the rational selection of the phosphine ligand. Bulky, electron-rich dialkylbiaryl monophosphines, such as XPhos and SPhos, have proven to be exceptionally effective by accelerating the rate-limiting reductive elimination step. By understanding the mechanistic challenges and employing the robust screening and optimized protocols described herein, researchers can confidently and efficiently synthesize highly substituted biaryl compounds that are crucial for advancements in medicinal chemistry and materials science.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Oh, S., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Bardey, V., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

-

Ikawa, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

-

Vantourout, J. C., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

-

Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

-

Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. Retrieved from [Link]

-

Oh, S., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

-

ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]

-

Wilson, D. A., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

-

PubMed. (2008, November 18). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Retrieved from [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald Ligands [sigmaaldrich.com]

- 9. pcliv.ac.uk [pcliv.ac.uk]

- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yoneda Labs [yonedalabs.com]

Microwave-assisted synthesis using (2-Tert-butylphenyl)boronic acid

Application Note: Microwave-Assisted Suzuki-Miyaura Synthesis Using (2-Tert-butylphenyl)boronic Acid

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a foundational technique in pharmaceutical and agrochemical synthesis. However, utilizing ortho-substituted arylboronic acids, such as (2-tert-butylphenyl)boronic acid, presents severe synthetic bottlenecks. The bulky tert-butyl group exerts massive steric hindrance around the boron center, which drastically increases the activation energy required for the transmetalation step of the catalytic cycle.

When transmetalation is kinetically retarded, the boronic acid is subjected to prolonged exposure to the basic aqueous reaction conditions. This inevitably leads to a competing degradation pathway: base-catalyzed protodeboronation[1]. In this side reaction, the C-B bond is cleaved, yielding the inactive tert-butylbenzene and rendering the coupling partner useless[2].

To overcome this, microwave-assisted synthesis is employed. Microwave (MW) irradiation provides rapid, uniform dielectric heating that quickly drives the reaction mixture past the high activation energy barrier of the hindered transmetalation step. By compressing the reaction time from hours (under conventional thermal heating) to mere minutes, the kinetic competition is shifted entirely in favor of the cross-coupling pathway, effectively outpacing the protodeboronation degradation[3].

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired palladium-catalyzed cross-coupling and the base-catalyzed degradation pathway.

Caption: Kinetic competition between MW-assisted transmetalation and base-catalyzed protodeboronation.

Experimental Design & Optimization Data

Selecting the correct catalyst and heating modality is critical. Bulky, electron-rich ligands (such as dppf or Buchwald-type ligands) are required to facilitate oxidative addition and support the sterically congested transition state during transmetalation[3].

Table 1: Optimization of Reaction Conditions for (2-Tert-butylphenyl)boronic Acid Coupling (Model Reaction: Coupling with 4-Bromotoluene, 1.5 eq Base, 1,4-Dioxane/H2O)

| Heating Modality | Catalyst System (5 mol%) | Temp (°C) | Time | Yield (Biaryl) | Protodeboronation |

| Thermal (Oil Bath) | Pd(PPh3)4 | 100 | 12 h | 18% | >70% |

| Thermal (Oil Bath) | Pd(dppf)Cl2 | 100 | 12 h | 45% | 40% |

| Microwave | Pd(PPh3)4 | 120 | 15 min | 55% | 30% |

| Microwave | Pd(dppf)Cl2 | 120 | 10 min | 92% | <5% |

Data Summary: Microwave irradiation combined with the robust Pd(dppf)Cl2 catalyst suppresses protodeboronation by reducing reaction time, yielding >90% of the desired biaryl[3].

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. By incorporating specific in-process controls (IPC), researchers can immediately diagnose whether transmetalation or protodeboronation is the dominant pathway.

Materials Required:

-

(2-Tert-butylphenyl)boronic acid (1.5 equiv)

-

Aryl halide (e.g., 4-Bromotoluene) (1.0 equiv)

-

Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

-

Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, degassed)

-

10 mL Microwave-safe reaction vial with crimp cap and stir bar.

Step-by-Step Methodology:

-

Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (2-tert-butylphenyl)boronic acid (1.5 mmol), and K2CO3 (2.0 mmol).

-

Catalyst Addition: Inside a glovebox or under a steady stream of inert gas (N2/Ar), add Pd(dppf)Cl2 (0.05 mmol). Causality Note: Protecting the Pd(II) precatalyst from ambient oxygen prevents premature degradation before the catalytic cycle initiates.

-

Solvent Dispensation: Add 5 mL of the degassed 1,4-Dioxane/H2O (4:1) mixture. Seal the vial securely with a crimp cap.

-

Microwave Irradiation: Place the vial in a dedicated single-mode microwave synthesizer. Set the parameters to:

-

Temperature: 120 °C

-

Ramp Time: 2 minutes

-

Hold Time: 10 minutes

-

Stirring: High

-

Cooling: Active compressed air cooling post-reaction.

-

-

In-Process Control (Self-Validation): Upon completion and cooling, extract a 10 µL aliquot of the organic layer. Dilute in 1 mL ethyl acetate and analyze via GC-MS.

-

Validation Metric: Look for the presence of the product mass vs. m/z 134 (tert-butylbenzene). If m/z 134 exceeds 10% relative abundance, the transmetalation step is failing (likely due to poisoned catalyst or insufficient microwave power), and the boronic acid is undergoing protodeboronation[1],[2].

-

-

Workup & Purification: Dilute the reaction mixture with 15 mL Ethyl Acetate and 10 mL Brine. Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Conclusion

The synthesis of sterically congested biaryls using (2-tert-butylphenyl)boronic acid is highly susceptible to base-catalyzed protodeboronation. By transitioning from conventional thermal heating to microwave-assisted synthesis, researchers can exploit rapid heating profiles to overcome the transmetalation activation barrier, ensuring high yields and preserving the integrity of the boronic acid coupling partner.

References

- "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.

- Zhang, Wei, et al. "A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.

- "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs." Anderson's Process Solutions, 2011.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of 2-tert-butylphenylboronic Acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with sterically hindered boronic acids. This resource focuses on a common yet critical challenge: preventing the undesired protodeboronation of 2-tert-butylphenylboronic acid, a side reaction that can significantly impact the yield and purity of your desired cross-coupled products.[1][2] This guide is designed to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: Understanding the Adversary - The Mechanism of Protodeboronation

Protodeboronation is the cleavage of a carbon-boron bond, which is then replaced by a carbon-hydrogen bond, effectively consuming your starting material without forming the desired product.[1] This process is highly dependent on the reaction conditions, particularly pH.[3][4] For arylboronic acids like 2-tert-butylphenylboronic acid, two primary pathways are of concern: acid-catalyzed and base-catalyzed protodeboronation.[1]

-

Acid-Catalyzed Protodeboronation: This pathway involves the direct protonolysis of the C-B bond by a Brønsted acid.[1][5] While less common under the basic conditions of many cross-coupling reactions, it's a factor to consider during workup or with certain additives.

-

Base-Catalyzed Protodeboronation: This is the more prevalent and often more problematic pathway in Suzuki-Miyaura coupling reactions.[1][4] The reaction proceeds through the formation of a more nucleophilic tetrahedral boronate species ([ArB(OH)₃]⁻) upon reaction with a base.[4] This intermediate is then susceptible to protonolysis by a proton source, which can be water or other protic solvents in the reaction mixture.[1][6] The steric bulk of the ortho-tert-butyl group in 2-tert-butylphenylboronic acid can, in some cases, accelerate this undesired reaction.[6][7]

Caption: Mechanisms of base- and acid-catalyzed protodeboronation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when using 2-tert-butylphenylboronic acid in cross-coupling reactions.

Q1: My reaction yield is low, and I've isolated tert-butylbenzene as a major byproduct. What's happening?

A1: The presence of tert-butylbenzene is a definitive sign of protodeboronation. This side reaction consumes your 2-tert-butylphenylboronic acid, preventing it from participating in the desired cross-coupling and thereby reducing your yield.[1] The core issue is that the rate of protodeboronation is competing with, or even exceeding, the rate of your productive Suzuki-Miyaura coupling.

Q2: I'm using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) and seeing significant protodeboronation. What is the first thing I should change?

A2: The first and often most impactful change is the base . Strong bases and high concentrations of water can accelerate protodeboronation.[4][8] Sodium carbonate (Na₂CO₃) can be sufficiently basic to promote this side reaction, especially at elevated temperatures.

-

Expert Recommendation: Switch to a milder base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that often suppress protodeboronation while still being effective for the Suzuki coupling.[9]

Q3: Would changing the solvent help reduce protodeboronation?

A3: Absolutely. The choice of solvent can significantly influence the rate of protodeboronation. While aqueous mixtures are common in Suzuki reactions, minimizing the amount of water can be beneficial.

-

Expert Recommendation: Use anhydrous solvents like dioxane, THF, or toluene.[2] If some water is necessary for the reaction, reduce its proportion (e.g., 10:1 organic solvent to water). In some cases, polar aprotic solvents like DMSO have been shown to promote protodeboronation, so they should be used with caution.[10]

Q4: My reaction is sluggish at lower temperatures. If I increase the temperature to improve the coupling rate, protodeboronation gets worse. How do I solve this?

A4: This is a classic kinetic dilemma. The solution is to increase the rate of the desired reaction (Suzuki coupling) so that it outpaces the undesired one (protodeboronation). This is best achieved by optimizing the catalyst system.

-

Expert Recommendation: Employ a more active catalyst system. Modern palladium pre-catalysts combined with sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed for rapid catalytic turnover, even at lower temperatures.[8][9] A faster productive reaction means less time for the boronic acid to decompose.

Q5: I've tried optimizing the base, solvent, and catalyst, but I still have issues. Is there a way to make the boronic acid itself more stable?

A5: Yes. Converting the boronic acid to a boronate ester is a highly effective strategy to enhance its stability.[2][11]

-

Pinacol Esters: The most common approach is to form the pinacol boronate ester. These are generally more stable than the corresponding boronic acids and can be easily prepared and isolated.[2][12]

-

MIDA Boronates: For particularly challenging substrates, N-methyliminodiacetic acid (MIDA) boronates offer a "slow-release" mechanism.[1][13] These are highly stable crystalline solids that, under the reaction conditions, slowly hydrolyze to release the boronic acid. This keeps the instantaneous concentration of the reactive boronic acid low, minimizing side reactions like protodeboronation.[9][13]

| Strategy | Mechanism of Action | Key Benefit |

| Use Milder Base (e.g., K₃PO₄) | Reduces the rate of formation of the reactive boronate anion.[9] | Simple to implement, often very effective. |

| Use Anhydrous/Less Aqueous Solvent | Limits the availability of the proton source required for C-B bond cleavage. | Reduces a key reactant in the protodeboronation pathway. |

| Employ High-Activity Catalyst | Accelerates the desired Suzuki coupling to outcompete protodeboronation.[9] | Allows for lower temperatures and shorter reaction times. |

| Convert to Boronate Ester (Pinacol/MIDA) | Protects the C-B bond from premature cleavage. MIDA esters offer slow release.[1][2][13] | Significantly enhances substrate stability. |

Part 3: Recommended Experimental Protocol

This protocol is a robust starting point for a Suzuki-Miyaura coupling using 2-tert-butylphenylboronic acid, designed to minimize protodeboronation.

Objective: To couple 2-tert-butylphenylboronic acid with an aryl bromide.

Reagents & Materials:

-

Aryl Bromide (1.0 eq.)

-

2-tert-butylphenylboronic acid pinacol ester (1.2 eq.)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

-

XPhos Pd G2 (or similar high-activity pre-catalyst) (2 mol%)

-

1,4-Dioxane (anhydrous), degassed

-

Water, degassed

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask or sealed reaction vial, add the aryl bromide, 2-tert-butylphenylboronic acid pinacol ester, and finely ground K₃PO₄.

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the XPhos Pd G2 catalyst.

-

Vessel Sealing & Purging: Seal the vessel and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 dioxane:water ratio and a final concentration of the aryl bromide of ~0.1 M.

-

Reaction: Stir the mixture at a controlled temperature (start at 80 °C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Recommended workflow for minimizing protodeboronation.

References

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. pubs.acs.org [pubs.acs.org]

Solving homocoupling issues with (2-Tert-butylphenyl)boronic acid

Topic: Troubleshooting Homocoupling in (2-Tert-butylphenyl)boronic Acid Couplings Case ID: SUZUKI-ORTHO-TBU-001 Current Status: OPEN

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support center. You are likely here because your Suzuki-Miyaura coupling involving (2-tert-butylphenyl)boronic acid is failing, yielding significant amounts of the homocouple dimer (2,2'-di-tert-butylbiphenyl) or the protodeboronated byproduct (tert-butylbenzene), rather than the desired cross-coupled product.

The Root Cause: The tert-butyl group at the ortho position creates immense steric strain. In the catalytic cycle, this bulk significantly retards the transmetallation step. When transmetallation is slower than competitive pathways, two failure modes dominate:

-

Oxidative Homocoupling: The boronic acid reacts with itself (facilitated by trace oxygen).

-

Protodeboronation: The C-B bond cleaves before it can react with the palladium center.

This guide provides a self-validating troubleshooting workflow to bypass these kinetic traps.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the specific failure mode.

Figure 1: Diagnostic logic for identifying the specific failure mode in hindered Suzuki couplings.

Technical FAQs & Troubleshooting

Q1: Why is homocoupling dominant even when I use standard conditions (

)?

Technical Analysis: Standard catalysts like

Q2: I am sparging with Nitrogen, but the dimer still forms. Is my technique wrong?

Technical Analysis: Sparging (bubbling gas) is often insufficient for removing dissolved oxygen in this specific context because the homocoupling reaction is extremely fast relative to the cross-coupling. Corrective Action:

-

Freeze-Pump-Thaw: Perform 3 cycles of freeze-pump-thaw on your reaction solvent before adding the catalyst.

-

Argon over Nitrogen: Argon is heavier than air and provides a better "blanket" in the flask than Nitrogen.

-

Glovebox: If available, set up the reaction in a glovebox.

-

Catalyst Activation: If you use Pd(II) sources (like

), they must be reduced to Pd(0) in situ. This reduction step can sometimes consume boronic acid (homocoupling) if not managed.[1] Using Precatalysts (Pd-G3/G4) eliminates this variable [2].

Q3: My boronic acid is turning into (tert-butyl)benzene (Protodeboronation). Why?

Technical Analysis: Sterically hindered boronic acids are highly susceptible to protodeboronation, especially in aqueous base at high temperatures. The steric bulk destabilizes the C-B bond, making ipso-protonation favorable. Corrective Action:

-

Switch Base: Move from hydroxides (NaOH, KOH) to anhydrous phosphates or carbonates (

, -

Reduce Water: Use a minimal amount of water (e.g., 10:1 Dioxane:H2O) or switch to strictly anhydrous conditions using CsF as the activator.

-

MIDA Boronates: If the free acid is too unstable, convert it to a MIDA boronate . These slowly release the active boronic acid, keeping the standing concentration low and minimizing side reactions [3].[2]

Optimized Protocol: The "Golden Standard"

This protocol utilizes SPhos Pd G3 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid initiation, crucial for outcompeting the homocoupling pathway.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(2-Tert-butylphenyl)boronic acid (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G3 (2-5 mol%) [Alternatively:

+ SPhos (1:2 ratio)] -

Base:

(2.0 equiv, finely ground) -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Add the aryl halide, boronic acid, base, and SPhos Pd G3 catalyst into a reaction vial equipped with a magnetic stir bar.

-

Note: If using a glovebox, weigh everything inside. If on a benchtop, cap the vial with a septum immediately.

-

-

Solvent Degassing (Critical):

-

In a separate flask, degas the solvent (Toluene/Water mixture) by sparging with Argon for at least 20 minutes (or freeze-pump-thaw).

-

Transfer the degassed solvent to the reaction vial via a syringe to maintain the inert atmosphere.

-

-

Reaction:

-

Heat the mixture to 80–100 °C .

-

Tip: Vigorous stirring (1000 RPM) is essential for biphasic mixtures to ensure mass transfer.

-

Monitor by LC-MS after 1 hour. SPhos reactions are typically fast.

-

-

Purification (If Homocouple Forms):

-

The homocouple dimer (2,2'-di-tert-butylbiphenyl) is highly non-polar.

-

Workup: Wash with 1M NaOH (to remove unreacted boronic acid).

-

Column: Use 100% Hexanes/Heptane initially. The dimer will elute first. The cross-coupled product is usually slightly more polar.

-

Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive homocoupling cycle is key to control.

Figure 2: Kinetic competition. The steric bulk slows Transmetallation, allowing Oxygen to hijack the Boronic Acid for Homocoupling.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). G3-Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids. The Journal of Organic Chemistry.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling. Journal of the American Chemical Society.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Optimizing base and solvent for 2-tert-butylphenylboronic acid coupling

The following guide is structured as a specialized Technical Support Center resource. It addresses the specific challenges of coupling 2-tert-butylphenylboronic acid , a substrate notorious for steric hindrance and rapid protodeboronation.

Topic: Optimization of Base and Solvent for 2-tert-butylphenylboronic Acid Ticket ID: #SB-2TB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "2-tert-butyl" Challenge

Coupling 2-tert-butylphenylboronic acid is not a standard Suzuki reaction. The massive steric bulk of the tert-butyl group at the ortho position creates a kinetic bottleneck at the transmetallation step .

Because transmetallation is slow, the boronic acid spends more time in the reaction mixture exposed to base and water. This leads to the primary failure mode: Protodeboronation .

-

The Trap: Standard conditions (e.g., Na2CO3, THF/H2O) often yield <10% product because the boronic acid hydrolyzes to tert-butylbenzene before it can couple.

-

The Solution: You must accelerate transmetallation (using specific ligands) while simultaneously suppressing deboronation (using specific base/solvent ratios).

Optimization Matrix: Base & Solvent Selection[1][2]

The "Goldilocks" Solvent System

You cannot use standard 1:1 organic/water mixtures. The concentration of water must be high enough to dissolve the base but low enough to starve the protodeboronation pathway.

| Solvent System | Suitability | Technical Notes |

| Toluene / Water (10:1 to 20:1) | High | Recommended. The biphasic nature protects the boronic acid in the organic layer while allowing interfacial activation. |

| 1,4-Dioxane (Anhydrous) | High | Requires a specialized base (e.g., CsF). Best for substrates that decompose instantly in water. |

| THF / Water (Standard) | Low | Avoid. High miscibility of water increases the effective concentration of hydroxide near the boron, accelerating deboronation. |

| DMF or DMAc | Medium | Good solubility, but high temperatures (>100°C) often required for hindered couplings can cause solvent decomposition and catalyst poisoning. |

Base Selection Strategy

Strong bases (pKa > 14) are detrimental to this specific substrate.

| Base | Risk Level | Mechanism of Action |

| K3PO4 (Tribasic Potassium Phosphate) | Optimal | Provides sufficient activation without the aggressive hydrolytic capability of hydroxides. Often used as a hydrate or in low-water media. |

| CsF (Cesium Fluoride) | Specialist | Used in anhydrous conditions. Fluoride activates the boron (forming a fluoroborate species) without requiring water/hydroxide. |

| NaOH / KOH | Critical Failure | Rapidly converts the boronic acid to the boronate "ate" complex, which—due to the steric block—cannot transmetallate and instead hydrolyzes. |

| K2CO3 | Moderate | Acceptable, but often requires higher water content for solubility than K3PO4, increasing deboronation risk. |

Mechanistic Visualization

The following diagram illustrates the competition between the productive coupling pathway and the destructive deboronation pathway.

Figure 1: The "Race Against Time." For sterically hindered substrates, the Transmetallation step (Green Arrow) must be accelerated to outcompete Hydrolysis (Red Dashed Arrow).

Recommended Experimental Protocols

Protocol A: The "Buchwald" Standard (Robust)

Best for general optimization when the boronic acid has moderate stability.

-

Catalyst: Pd(OAc)₂ (2-4 mol%) + SPhos or XPhos (4-8 mol%).

-

Why: These ligands create a "pocket" that facilitates oxidative addition and, crucially, accelerates transmetallation for hindered substrates [1].

-

-

Solvent: Toluene : Water (10:1 ratio).

-

Base: K3PO4 (2.0 - 3.0 equiv).

-

Temperature: 100°C (sealed tube recommended).

Step-by-Step:

-

Charge a reaction vial with the aryl halide (1.0 equiv), 2-tert-butylphenylboronic acid (1.5 equiv), Pd(OAc)₂, SPhos, and K3PO4.

-

Evacuate and backfill with Argon (3 cycles).

-

Add Toluene and degassed Water (ratio 10:1). Concentration should be high (~0.2 M to 0.5 M) to drive kinetics.

-

Seal and heat to 100°C for 2-12 hours.

-

Critical Check: If the boronic acid is consumed but no product forms, switch to Protocol B.

Protocol B: Anhydrous Fluoride Activation (Specialist)

Use this if Protocol A yields only deboronated byproduct (tert-butylbenzene).

-

Catalyst: Pd(OAc)₂ / XPhos.[1]

-

Solvent: Anhydrous 1,4-Dioxane.

-

Base: CsF (2.0 equiv) or TBAF (anhydrous).

-

Additive: 4Å Molecular Sieves (optional).

Mechanism: This method activates the boron via a fluoride pathway (

Troubleshooting & FAQs

Q1: My boronic acid disappears rapidly, but I only see tert-butylbenzene. Why?

A: You are experiencing rapid protodeboronation .

-

Diagnosis: Your base is likely too strong, or your water concentration is too high.

-

Fix: Switch from carbonate bases to K3PO4. Reduce water content (move to 20:1 Toluene/Water). If that fails, use Protocol B (Anhydrous CsF).

Q2: The reaction stalls at 50% conversion. Should I add more catalyst?

A: No, you likely need more boronic acid .

-

Reason: In hindered couplings, the boronic acid often decomposes faster than the catalyst dies.

-

Fix: Start with 1.5 or 2.0 equivalents of boronic acid. If the reaction stalls, add a second portion of boronic acid (0.5 equiv) dissolved in degassed solvent.

Q3: Can I use Pd(PPh3)4?

A: Absolutely not.

-

Reason: Triphenylphosphine is not electron-rich or bulky enough to facilitate the oxidative addition of hindered substrates, nor can it promote the difficult transmetallation step. You strictly require dialkylbiaryl phosphine ligands (SPhos, XPhos, RuPhos) or NHC ligands (Pd-PEPPSI-IPr) [3].

Q4: I see homocoupling of the aryl halide.

A: This indicates the transmetallation is failing completely.

-

Fix: Ensure your system is strictly oxygen-free (oxygen promotes homocoupling). Increase the catalyst loading or switch to a more active precatalyst like XPhos Pd G2 .

Decision Tree for Optimization

Figure 2: Troubleshooting logic flow for hindered Suzuki couplings.

References

-

Barder, T. E., & Buchwald, S. L. (2007). Improved catalysts for the palladium-catalyzed synthesis of triarylamines and hindered biaryls.Journal of the American Chemical Society . [Link][2]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.Journal of the American Chemical Society . [Link][2]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited.Journal of the American Chemical Society . [Link][2]

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected boronic acids that expand the versatility of the Suzuki coupling reaction.Accounts of Chemical Research . [Link]

Sources

Validation & Comparative

Strategic Guide: Stability & Performance of (2-Tert-butylphenyl)boronic Acid vs. Pinacol Esters

Executive Summary: The Steric "Fortress"

In the landscape of organoboron reagents, (2-tert-butylphenyl)boronic acid and its pinacol ester represent a unique challenge class defined by extreme steric congestion. Unlike standard phenylboronic acids, the ortho-tert-butyl group acts as a "steric gatekeeper," fundamentally altering the reactivity profile, stability, and utility of the reagent.

This guide objectively compares the two forms, establishing that while the pinacol ester offers superior shelf-stability and purification ease, it often acts as a kinetic "dead end" in cross-coupling due to the difficulty of hydrolysis/activation. Conversely, the free boronic acid , while prone to dehydration, is often the requisite species for successful transmetallation in difficult Suzuki-Miyaura couplings.

Mechanistic Analysis: The "Ate" Complex Bottleneck

To understand the stability difference, one must analyze the coordination chemistry at the boron center.

The Steric Conflict

Boron in boronic acids/esters is sp² hybridized (trigonal planar). For reactions (hydrolysis or transmetallation) to occur, the boron must re-hybridize to sp³ (tetrahedral) by accepting a Lewis base (OH⁻, alkoxide, or solvent).

-

Standard Substrates: Formation of the tetrahedral boronate anion is rapid.

-

2-Tert-butyl Substrates: The massive tert-butyl group creates a "steric wall." This prevents the approach of nucleophiles (like OH⁻ or water) required to hydrolyze the pinacol ester.

Implications for Stability[1][2][3][4][5]

-

Pinacol Ester (Bpin): The pinacol backbone locks the boron in a 5-membered ring. Combined with the ortho-t-butyl group, the boron center is virtually inaccessible. This renders the ester hyper-stable against hydrolysis but also unreactive in standard coupling conditions.

-

Boronic Acid (B(OH)₂): Once formed, the free acid suffers from "strain relief" driving forces. The C-B bond is thermodynamically weakened by the steric clash between the t-butyl group and the B(OH)₂ moiety. This makes it susceptible to protodeboronation (C-B bond cleavage) if forced into a tetrahedral intermediate at high temperatures.

Visualization: The Stability-Reactivity Landscape

Figure 1: Mechanistic pathway showing the kinetic stability of the pinacol ester and the thermodynamic vulnerability (protodeboronation) of the activated acid.

Comparative Stability Profile

The following data summarizes the performance of both species under standard laboratory conditions.

| Feature | (2-Tert-butylphenyl) Pinacol Ester | (2-Tert-butylphenyl) Boronic Acid |

| Shelf Stability (Solid) | Excellent. Stable for years at RT. | Moderate. Prone to dehydration (boroxine formation) over time.[1] |

| Hydrolytic Stability | High. Resistant to aqueous workups and silica gel chromatography. | Low. Exists in equilibrium with boroxine; hygroscopic. |

| Protodeboronation Risk | Low. Steric bulk prevents the formation of the anionic intermediate required for cleavage. | High. If heated with strong base, strain relief drives C-B bond breakage. |

| Chromatography | Excellent. Can be purified on standard silica without decomposition. | Poor. Streaks on silica; often requires specialized resins or recrystallization. |

| Atom Economy | Lower (Loss of pinacol = mass waste). | Higher. |

Experimental Protocol: Hydrolytic Stability Assay

To validate the "Steric Fortress" hypothesis in your specific matrix, perform this self-validating NMR assay. This determines if the pinacol ester can release the active acid under your reaction conditions.

Materials

-

Substrate: 20 mg (2-Tert-butylphenyl)boronic acid pinacol ester.

-

Internal Standard: 1,3,5-Trimethoxybenzene (5 mg).

-

Solvent:

-THF / -

Base:

(2.0 equiv, typical Suzuki base).

Workflow

-

Baseline Scan: Dissolve Substrate and Standard in

-THF (0.5 mL). Acquire -

Reaction Initiation: Add

(0.1 mL) containing the dissolved base. -

Monitoring: Heat the NMR tube to 60°C. Acquire spectra at 1h, 4h, and 24h.

-

Analysis: Monitor the pinacol methyl protons (~1.3 ppm).

-

Intact Ester: Singlet at ~1.3 ppm.

-

Free Pinacol (Hydrolysis): Shifted singlet (usually upfield/downfield depending on pH).

-

Deboronation: Appearance of tert-butylbenzene protons.

-

Expected Result: Unlike unhindered phenylboronates which hydrolyze within hours, the 2-tert-butyl derivative will likely show <10% hydrolysis after 24h , confirming the need for specialized activation methods.

Application Guide: Suzuki-Miyaura Coupling

The choice between the ester and the acid dictates the coupling strategy. The rate-determining step for this substrate is Transmetallation , which is severely hampered by the ortho-bulk.

Workflow Logic

Figure 2: Decision tree for coupling sterically hindered boronic species.

Critical Recommendations

-

If using the Pinacol Ester:

-

Problem: Standard aqueous bases (

, -

Solution: Use anhydrous conditions with a base that activates the ester directly (e.g.,

or

-

-

If using the Boronic Acid:

-

Problem: Protodeboronation is a risk at high temperatures.

-

Solution: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a pocket that accelerates transmetallation of hindered substrates before decomposition can occur.

-

References

-

Mechanistic Studies on Transmetallation

-

Protodeboronation of Ortho-Substituted Boronic Acids

-

Hydrolysis of Hindered Pinacol Esters

-

Coupling of Hindered Substrates

- Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc. Chem. Res.2008, 41, 1461–1473.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers [organic-chemistry.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Comparative Yield Analysis of Sterically Hindered Boronic Acids

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are often the cornerstone of pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter for the success of these transformations. Among these, sterically hindered boronic acids present both unique opportunities and significant challenges. This guide provides an in-depth, objective comparison of the performance of sterically hindered boronic acids against alternative organoboron reagents, supported by experimental data and mechanistic insights to empower researchers in navigating these demanding coupling reactions.

The Challenge and Opportunity of Steric Hindrance

Steric hindrance in Suzuki-Miyaura coupling, particularly when present on both the organoboron reagent and the coupling partner (e.g., in the synthesis of tetra-ortho-substituted biaryls), can dramatically impede the reaction rate and overall yield.[3][4] This is primarily due to the difficulty in the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] However, the synthesis of such sterically congested molecules is often crucial for developing novel therapeutics and materials with unique properties. Therefore, understanding how to overcome these steric barriers is of paramount importance.

This guide will delve into a comparative analysis of sterically hindered boronic acids with their common alternatives: boronate esters and organotrifluoroborates. We will explore the nuances of their reactivity and provide a framework for selecting the optimal reagent for a given synthetic challenge.

Experimental Design for Comparative Yield Analysis

To objectively assess the performance of different organoboron reagents in a sterically hindered Suzuki-Miyaura coupling, a well-designed experimental protocol is crucial. The following procedure outlines a general method for such a comparative study.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

1. Reagent Preparation:

-

In separate, oven-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), prepare stock solutions of the sterically hindered aryl halide (e.g., 2-bromo-1,3,5-triisopropylbenzene) in an anhydrous solvent (e.g., Dioxane or Toluene).

-

In separate, oven-dried vials, weigh the sterically hindered boronic acid (e.g., 2,4,6-triisopropylphenylboronic acid), its corresponding boronate ester (e.g., the pinacol ester), and the potassium organotrifluoroborate salt (1.2 equivalents relative to the aryl halide).

2. Reaction Setup:

-

To three separate, oven-dried reaction vials equipped with stir bars, add the aryl halide solution (1.0 mmol).

-

To each respective vial, add the corresponding organoboron reagent (1.2 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).[6]

3. Reaction Execution:

-

Add the anhydrous solvent to each vial to achieve the desired concentration.

-

If using an aqueous base, add degassed water.

-

Seal the vials and heat the reaction mixtures to the desired temperature (e.g., 110 °C) with vigorous stirring.[7]

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) at regular intervals until the consumption of the starting material is complete or no further conversion is observed.

4. Work-up and Analysis:

-

Upon completion, cool the reaction mixtures to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the isolated yield for each reaction.

Diagram of the Experimental Workflow

Caption: Experimental workflow for comparative yield analysis.

Comparative Performance Data

The following table summarizes representative data on the performance of sterically hindered boronic acids and their derivatives in Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons can be influenced by the specific substrates, catalyst system, and reaction conditions employed.

| Organoboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Mesitylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 85 | [8] |

| 2,4,6-Triisopropylphenylboronic acid | 2-Bromo-1,3-dimethoxybenzene | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 92 | [7][9] |

| Phenylboronic acid pinacol ester | 2-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 78 | [10] |

| Potassium Phenyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 91 | [11] |

Mechanistic Insights: The "Why" Behind the Yields

The observed differences in yields can be attributed to the inherent properties of each class of organoboron reagent and their behavior within the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle and the Impact of Steric Hindrance

The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Steric hindrance around the boron atom and the aryl halide can significantly slow down both the transmetalation and reductive elimination steps.[5] The choice of ligand on the palladium catalyst is crucial in mitigating these steric clashes. Bulky, electron-rich phosphine ligands, such as SPhos and RuPhos, can promote both oxidative addition and reductive elimination, leading to improved yields in challenging couplings.[3][10][11]

Boronic Acids vs. Boronate Esters vs. Organotrifluoroborates

-

Boronic Acids: These are the most common organoboron reagents. However, they can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, especially with electron-rich or heteroaryl boronic acids.[2] They can also form cyclic anhydrides (boroxines), which can complicate stoichiometry.[6]

-

Boronate Esters: These are generally more stable to air and moisture than boronic acids and are less prone to protodeboronation.[12] The increased steric bulk of the ester group (e.g., pinacol) can sometimes hinder the transmetalation step, requiring more forcing reaction conditions.[13] However, their stability makes them easier to handle and purify.

-

Organotrifluoroborates: These salts (e.g., K[R-BF₃]) offer enhanced stability compared to both boronic acids and esters, making them ideal for long-term storage and for use in multi-step synthesis where the boron functionality needs to be preserved through various reaction conditions.[12][14] They are activated under the basic conditions of the Suzuki-Miyaura coupling to generate the active boronate species for transmetalation.[15] Their increased stability often translates to higher yields in challenging couplings.[11]

Conclusion and Recommendations

The choice of the organoboron reagent for a sterically hindered Suzuki-Miyaura coupling is a critical decision that should be guided by the specific substrates and the desired reaction outcome.

-